molecular formula C9H14ClNO2 B1476286 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2097954-64-6

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B1476286
CAS No.: 2097954-64-6
M. Wt: 203.66 g/mol
InChI Key: CLAYVMMXKBOVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one” is a complex organic molecule. It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a related compound, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, is InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential biological activities. The compound’s relationship to the family of tropane alkaloids suggests it could have interesting biological properties worth exploring .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactivity with cysteine residues. This compound is used in fragment-based covalent ligand discovery and can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation . It interacts with various enzymes and proteins, including those involved in the ubiquitin-proteasome system, by forming covalent bonds with cysteine residues, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins for degradation . It has been shown to degrade nuclear proteins by engaging DCAF16, a component of the ubiquitin-proteasome system, leading to alterations in cellular function and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues on target proteins . This binding can result in enzyme inhibition or activation, depending on the specific protein involved. The compound’s ability to form covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can be used effectively in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets and degrades specific proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation . The compound’s reactivity with cysteine residues plays a crucial role in its metabolism, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell.

Properties

IUPAC Name

2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAYVMMXKBOVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 4
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.